1-AZEPANYL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE
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Overview
Description
1-Azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a unique structure with a pyrazole ring substituted with a bromo and a methyl group, and an azepane moiety attached to the methanone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone typically involves the following steps:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved by reacting pyrazole with bromoacetic acid under suitable conditions.
Attachment of the Azepane Moiety: The 4-bromo-1-methyl-1H-pyrazole is then reacted with azepane in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-Azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler analog without the azepane moiety.
1-Methyl-4-bromo-1H-pyrazole: Another analog with a similar structure but lacking the methanone group.
Uniqueness
1-Azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone is unique due to the presence of the azepane moiety, which imparts additional steric and electronic properties. This makes it a valuable compound for the synthesis of novel heterocyclic systems and for exploring new biological activities .
Properties
IUPAC Name |
azepan-1-yl-(4-bromo-1-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-14-8-9(12)10(13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXJFKLHRTCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821369 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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